molecular formula C11H15B B3046092 1-(Bromomethyl)-4-(2-methylpropyl)benzene CAS No. 119347-92-1

1-(Bromomethyl)-4-(2-methylpropyl)benzene

Cat. No.: B3046092
CAS No.: 119347-92-1
M. Wt: 227.14 g/mol
InChI Key: UOAIQCAHLUIZHW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromomethyl group and a 2-methylpropyl group are attached to the benzene ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(2-methylpropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-methylpropyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The bromination process is scaled up using large quantities of bromine and appropriate safety measures to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(2-methylpropyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 4-(2-methylpropyl)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(2-methylpropyl)benzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-(2-methylpropyl)benzene
  • 1-(Bromomethyl)-3-(2-methylpropyl)benzene
  • 1-(Bromomethyl)-4-(1-methylpropyl)benzene

Comparison

1-(Bromomethyl)-4-(2-methylpropyl)benzene is unique due to the specific positioning of the bromomethyl and 2-methylpropyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical properties, such as boiling point and solubility, and may participate in reactions with varying rates and selectivities.

Properties

IUPAC Name

1-(bromomethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAIQCAHLUIZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562295
Record name 1-(Bromomethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119347-92-1
Record name 1-(Bromomethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HBr gas was bubbled through a solution of (4-isobutyl-phenyl)-methanol (5 g, 28 mmol) in Et2O (50 mL) for 10–15 minutes. The reaction was stirred for 1 h and was poured onto ice (100 g). Et2O was added and the organic solution was washed with brine (2×). The organic solution was dried (MgSO4), filtered, and concentrated to provide the title compound (6 g). 1H NMR (400 MHz, CDCl3) δ 7.28 (d, 2H), 7.10 (d, 2H), 4.49 (s, 2H), 2.45 (d, 2H), 1.84 (m, 1H), 0.89 (d, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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